molecular formula C12H16BrNO4S B8309593 Ethyl 3-({[4-(bromomethyl)phenyl]sulfonyl}amino)propionate

Ethyl 3-({[4-(bromomethyl)phenyl]sulfonyl}amino)propionate

Cat. No.: B8309593
M. Wt: 350.23 g/mol
InChI Key: ZJPQWBGMIJIPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-({[4-(bromomethyl)phenyl]sulfonyl}amino)propionate is a useful research compound. Its molecular formula is C12H16BrNO4S and its molecular weight is 350.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16BrNO4S

Molecular Weight

350.23 g/mol

IUPAC Name

ethyl 3-[[4-(bromomethyl)phenyl]sulfonylamino]propanoate

InChI

InChI=1S/C12H16BrNO4S/c1-2-18-12(15)7-8-14-19(16,17)11-5-3-10(9-13)4-6-11/h3-6,14H,2,7-9H2,1H3

InChI Key

ZJPQWBGMIJIPNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the 4-bromomethylphenylsulfonylchloride (10 g, 37 mmol) in CH2Cl2 (200 mL) at 0° C. was added diisopropylethylamine (16 mL, 93 mmol) followed by ethyl-3-aminopropionate hydrochloride (5.1 g, 37 mmol)). The reaction was stirred for 10 minutes at 0° C. and the solvent was evaporated at room temperature under reduced pressure. The residue was dissolved in ethyl acetate and washed with 1N HCl (3×), H2O, aqueous NaHCO3 (3×), brine (3×) and dried over MgSO4. The solvent was concentrated to give a syrup. Addition of ethyl ether induced crystallization of the product as a white solid (10 g, 30 mmol, 81%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
10 g
Type
reactant
Reaction Step Four

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